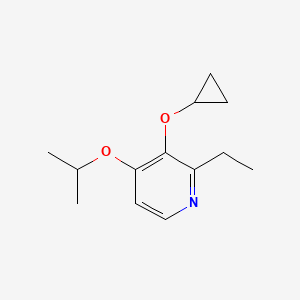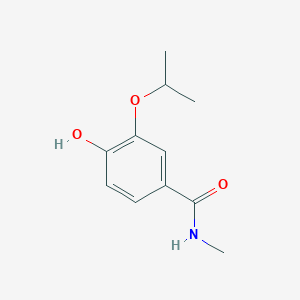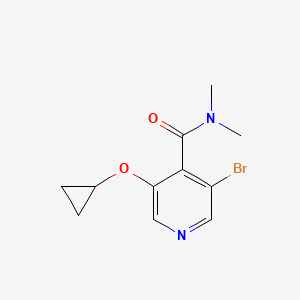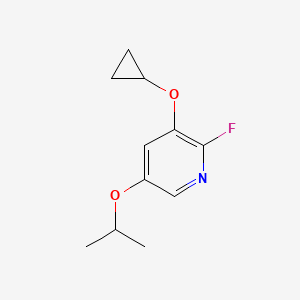
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and an isopropoxy group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents on the pyridine ring are replaced by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound, and it can also be used to form new carbon–carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its fluorine atom and pyridine ring can interact with biological targets in unique ways, making it a valuable tool for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure and reactivity can be exploited to develop drugs with improved efficacy and selectivity.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine depends on its specific application. In general, the compound can interact with molecular targets, such as enzymes or receptors, through its unique functional groups. The cyclopropoxy and isopropoxy groups can form specific interactions with target molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
3-Cyclopropoxy-2-fluoro-5-isopropoxypyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-fluoro-2-isopropoxypyridine: This compound has a similar structure but with the fluorine and isopropoxy groups swapped.
3-Cyclopropoxy-2-fluoro-4-isopropoxypyridine: This compound has the isopropoxy group attached to the 4-position of the pyridine ring instead of the 5-position.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14FNO2 |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-fluoro-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14FNO2/c1-7(2)14-9-5-10(11(12)13-6-9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
FZTSPWHJRNCFRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(N=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



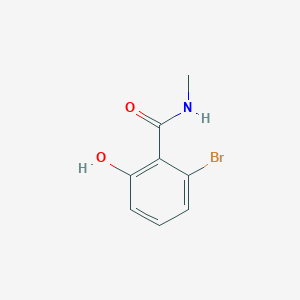
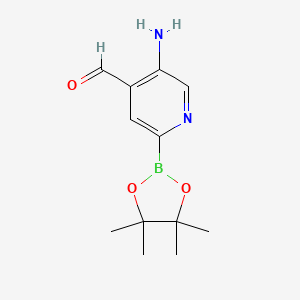
![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
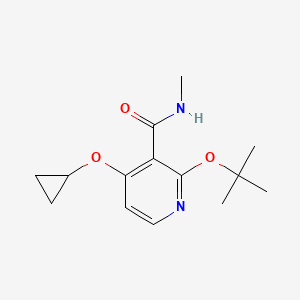
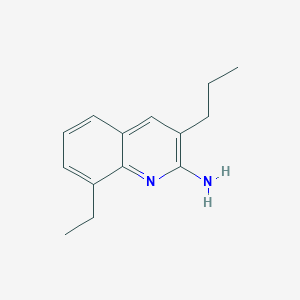
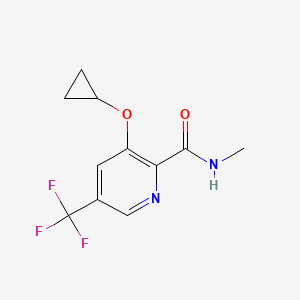
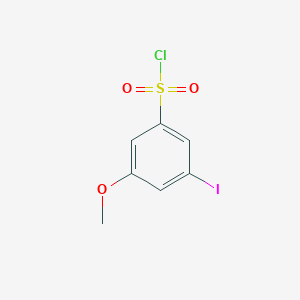
![1-[3-Acetyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14843865.png)
